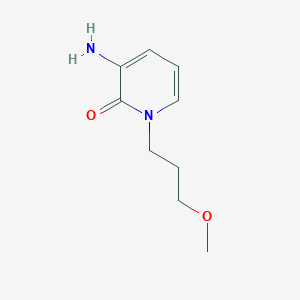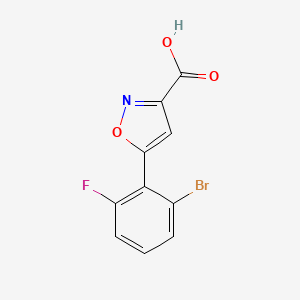
5-(2-Bromo-6-fluorophenyl)isoxazole-3-carboxylic Acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(2-Bromo-6-fluorophenyl)isoxazole-3-carboxylic Acid is a heterocyclic compound that features an isoxazole ring substituted with a 2-bromo-6-fluorophenyl group and a carboxylic acid group. Isoxazole derivatives are known for their significant biological activities and are commonly found in many commercially available drugs .
Métodos De Preparación
The synthesis of 5-(2-Bromo-6-fluorophenyl)isoxazole-3-carboxylic Acid typically involves a (3 + 2) cycloaddition reaction. This reaction can be catalyzed by metals such as copper (I) or ruthenium (II), although metal-free synthetic routes are also being explored to avoid the drawbacks of metal-catalyzed reactions, such as high costs, toxicity, and waste generation . The reaction conditions often involve the use of alkynes as dipolarophiles and nitrile oxides as dipoles .
Análisis De Reacciones Químicas
5-(2-Bromo-6-fluorophenyl)isoxazole-3-carboxylic Acid undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by reagents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Aplicaciones Científicas De Investigación
5-(2-Bromo-6-fluorophenyl)isoxazole-3-carboxylic Acid has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: Isoxazole derivatives are studied for their potential as enzyme inhibitors and receptor modulators.
Medicine: The compound is explored for its potential therapeutic effects, including anticancer, antibacterial, and anti-inflammatory activities.
Industry: It is used in the development of new materials and as a precursor in various chemical processes
Mecanismo De Acción
The mechanism of action of 5-(2-Bromo-6-fluorophenyl)isoxazole-3-carboxylic Acid involves its interaction with specific molecular targets, such as enzymes or receptors. The isoxazole ring can bind to active sites, inhibiting enzyme activity or modulating receptor function. This interaction can lead to various biological effects, including the inhibition of cell proliferation or the modulation of immune responses .
Comparación Con Compuestos Similares
5-(2-Bromo-6-fluorophenyl)isoxazole-3-carboxylic Acid can be compared with other isoxazole derivatives, such as:
3-(2-Chloro-6-fluorophenyl)-5-methyl-isoxazole-4-carboxylic acid: This compound has similar structural features but different substituents, leading to variations in biological activity.
5-(4-Fluorophenyl)isoxazole-3-carboxylic acid: This compound lacks the bromine atom, which can affect its reactivity and biological properties
The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity.
Propiedades
Fórmula molecular |
C10H5BrFNO3 |
|---|---|
Peso molecular |
286.05 g/mol |
Nombre IUPAC |
5-(2-bromo-6-fluorophenyl)-1,2-oxazole-3-carboxylic acid |
InChI |
InChI=1S/C10H5BrFNO3/c11-5-2-1-3-6(12)9(5)8-4-7(10(14)15)13-16-8/h1-4H,(H,14,15) |
Clave InChI |
VCEYCFMQLMQUBU-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C(=C1)Br)C2=CC(=NO2)C(=O)O)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[(1-aminocycloheptyl)methyl]-2-(1H-1,2,3-triazol-1-yl)benzamide](/img/structure/B13576987.png)
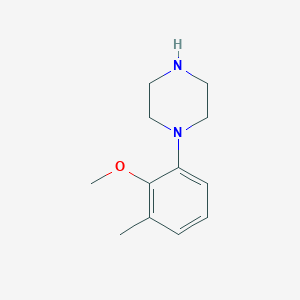
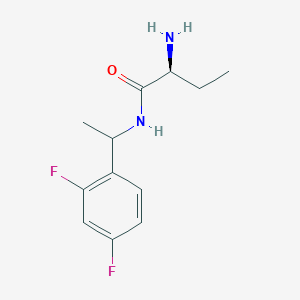
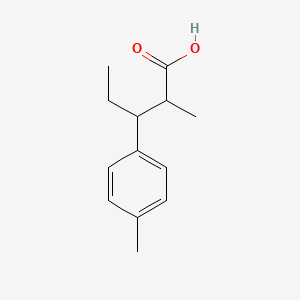
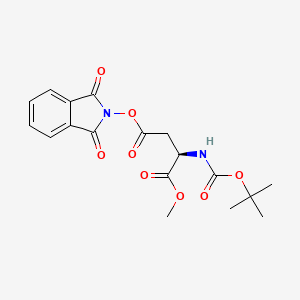
![5H,6H,7H-cyclopenta[c]pyridine-3-carboxylic acid](/img/structure/B13577009.png)
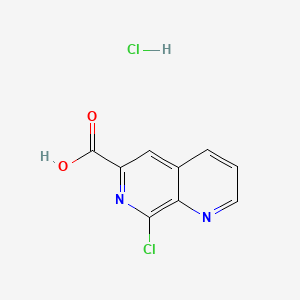
![9-Benzyl-8-oxo-6-oxa-2,9-diazaspiro[4.5]decane-2-carboxamide](/img/structure/B13577016.png)
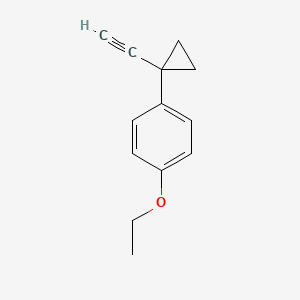
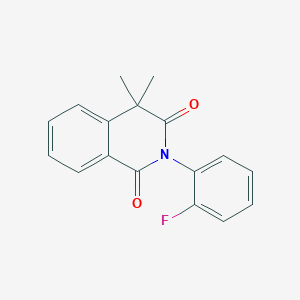
![Methyl[2-(prop-2-en-1-yloxy)ethyl]aminehydrochloride](/img/structure/B13577045.png)
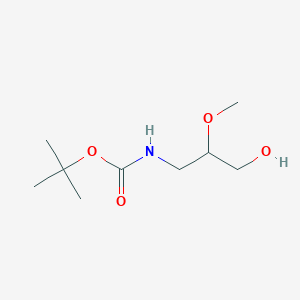
![tert-butylN-{2-[1-(hydroxymethyl)cyclobutyl]ethyl}carbamate](/img/structure/B13577064.png)
